Methyl 3,3-dimethyloxetane-2-carboxylate
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Overview
Description
Methyl 3,3-dimethyloxetane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a methyl ester group at the 2-position and two methyl groups at the 3-position of the oxetane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyloxetane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable hydroxy ester. For example, the reaction of 3,3-dimethyl-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of oxetane synthesis, such as the use of cyclization reactions and appropriate catalysts, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyloxetane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxetane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce oxetane alcohols.
Scientific Research Applications
Methyl 3,3-dimethyloxetane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxetane derivatives.
Medicine: Research into the medicinal properties of oxetane derivatives includes their potential use as antiviral, antibacterial, and anticancer agents.
Industry: this compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyloxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyloxetane: A simpler oxetane derivative without the ester group.
Methyl oxetane-3-carboxylate: Similar structure but lacks the additional methyl groups at the 3-position.
Oxetane-3-carboxylic acid: The carboxylic acid analog of methyl 3,3-dimethyloxetane-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both the ester group and the two methyl groups at the 3-position. This structural feature imparts distinct reactivity and properties compared to other oxetane derivatives.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3,3-dimethyloxetane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2)4-10-5(7)6(8)9-3/h5H,4H2,1-3H3 |
InChI Key |
CIQGDVPEPLSFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1C(=O)OC)C |
Origin of Product |
United States |
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